3-Nitro-4-(phenylthio)benzoic acid

Physicochemical property profiling Drug-likeness Library design

3-Nitro-4-(phenylthio)benzoic acid (CAS 37531-36-5) is a disubstituted benzoic acid derivative bearing a nitro group at the 3-position and a phenylthioether at the 4-position. With a molecular formula of C13H9NO4S, a molecular weight of 275.28 g·mol⁻¹, a computed XLogP3 of 3.3, and a topological polar surface area (TPSA) of 108 Ų, this compound occupies a distinct physicochemical space relative to its closest regioisomeric and functional analogs.

Molecular Formula C13H9NO4S
Molecular Weight 275.28 g/mol
CAS No. 37531-36-5
Cat. No. B3051981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(phenylthio)benzoic acid
CAS37531-36-5
Molecular FormulaC13H9NO4S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyRSPUPFIRVICSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(phenylthio)benzoic acid (CAS 37531-36-5): Core Identity and Procurement Baseline


3-Nitro-4-(phenylthio)benzoic acid (CAS 37531-36-5) is a disubstituted benzoic acid derivative bearing a nitro group at the 3-position and a phenylthioether at the 4-position . With a molecular formula of C13H9NO4S, a molecular weight of 275.28 g·mol⁻¹, a computed XLogP3 of 3.3, and a topological polar surface area (TPSA) of 108 Ų, this compound occupies a distinct physicochemical space relative to its closest regioisomeric and functional analogs . It is catalogued primarily as a synthetic intermediate and research building block, with typical commercial specifications including a purity of ≥95% .

Why 3-Nitro-4-(phenylthio)benzoic acid Cannot Be Replaced by Simpler Analogs


The compound's unique juxtaposition of an electron-withdrawing nitro group ortho to a sterically demanding and polarizable phenylthioether creates a chemical reactivity profile not replicated by the individual monosubstituted parents (3-nitrobenzoic acid or 4-(phenylthio)benzoic acid) or by positional isomers such as 5-nitro-2-(phenylthio)benzoic acid. The ortho-nitro-thioether arrangement is specifically required as a reactive pattern in certain heterocyclization reactions leading to benzothiazine derivatives . A generic interchange with a regioisomer or a simpler analog risks altering the regiochemical outcome of subsequent transformations, compromising the integrity of a synthetic route or the activity of a downstream candidate .

Quantitative Differentiation Evidence for 3-Nitro-4-(phenylthio)benzoic acid Versus Closest Analogs


Physicochemical Profile Differentiation: XLogP3 and TPSA Compared to Closest Regioisomer

Among the regioisomeric series C13H9NO4S, the 3-nitro-4-(phenylthio) substitution pattern produces a balanced lipophilicity-polarity profile. The target compound possesses a computed XLogP3 of 3.3 and a TPSA of 108 Ų . This places it within the favorable range for orally bioavailable small molecules (Rule of Five: XLogP3 ≤5, TPSA <140 Ų). Regrettably, experimental XLogP3 and TPSA values for the closest comparator, 5-nitro-2-(phenylthio)benzoic acid (CAS 6345-67-1), are not publicly available in authoritative databases at this time, precluding a direct head-to-head comparison of these metrics.

Physicochemical property profiling Drug-likeness Library design

Molecular Weight and Heavy Atom Count Differentiation from Non-Nitrated Analog

The presence of both the nitro group and the phenylthioether distinguishes the target compound from its non-nitrated counterpart. 3-Nitro-4-(phenylthio)benzoic acid has a molecular weight of 275.28 g·mol⁻¹ and 19 heavy atoms, whereas 4-(phenylthio)benzoic acid (CAS 6310-24-3) has a molecular weight of 230.28 g·mol⁻¹ and 16 heavy atoms . This 19.5% increase in molecular weight and the additional hydrogen-bond acceptor capacity (5 vs. 2 H-bond acceptors) confer different solubility and reactivity properties, making the nitro derivative a functionally distinct building block for downstream chemistry.

Synthetic intermediate Building block Medicinal chemistry

Commercial Availability and Pricing Benchmarking Against a Regioisomer

From a procurement perspective, 3-nitro-4-(phenylthio)benzoic acid is commercially available in research quantities. AKSci offers the compound at 95% purity with the following pricing: 100 mg for $123, 250 mg for $175, 500 mg for $326, and 1 g for $478 (USA stock, April 2026) . In contrast, the regioisomer 5-nitro-2-(phenylthio)benzoic acid (CAS 6345-67-1) is listed by CymitQuimica as 'synthesized to order', with no standard stock pricing available , indicating a more constrained and potentially more costly supply chain. This differential in commercial accessibility may be a decisive factor for laboratories requiring rapid, off-the-shelf procurement.

Procurement Cost-efficiency Supply chain

Ortho-Nitro-Thioether Reactivity Pattern for Heterocyclization Chemistry

The 3-nitro-4-(phenylthio) arrangement provides the precise ortho-nitro-thioether geometry required for reductive cyclization to benzothiazine hydroxamic acids, a pharmacologically relevant scaffold . Reduction of the nitro group generates an amino intermediate that can condense with the adjacent carboxylic acid or react via the thioether to form the benzothiazine ring system. This reactivity is not accessible from the 5-nitro-2-(phenylthio) regioisomer, where the nitro and thioether groups are positioned 1,4- rather than 1,2-relative to each other on the ring, fundamentally altering the cyclization pathway.

Organic synthesis Heterocycle formation Benzothiazine

Safety and Handling Profile: Documented GHS Classification

The GHS classification for 3-nitro-4-(phenylthio)benzoic acid has been explicitly documented: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile indicates that standard laboratory personal protective equipment (gloves, eye protection, fume hood) is sufficient for safe handling. No specific hazards unique to this regioisomer (such as peroxide formation or explosive decomposition) are reported, which may simplify hazard assessment relative to less well-characterized analogs for which SDS documentation is absent or incomplete.

Laboratory safety Risk assessment Regulatory compliance

Defined Application Scenarios for 3-Nitro-4-(phenylthio)benzoic acid Based on Verifiable Evidence


Benzothiazine and Heterocyclic Scaffold Synthesis

The ortho-nitro-thioether relationship in 3-nitro-4-(phenylthio)benzoic acid makes it a strategically valuable precursor for the construction of benzothiazine ring systems via nitro reduction followed by intramolecular cyclization . Research groups pursuing benzothiazine-based enzyme inhibitors or other sulfur-containing heterocycles should prioritize this regioisomer over its 1,4-disubstituted analogs, which cannot undergo the same ring-closure chemistry.

Medicinal Chemistry Building Block for Library Synthesis

With a balanced XLogP3 of 3.3 and TPSA of 108 Ų—both within the Rule of Five guidelines for oral bioavailability—3-nitro-4-(phenylthio)benzoic acid is well suited as a core scaffold for diversity-oriented synthesis or fragment-based drug discovery libraries . Its carboxylic acid handle permits straightforward amide or ester conjugation, while the nitro group can be reduced to an amine for further diversification.

Time-Sensitive Academic or Industrial Research Requiring Off-the-Shelf Availability

For projects with imminent deadlines or where custom synthesis lead times are prohibitive, 3-nitro-4-(phenylthio)benzoic acid is commercially stocked by multiple vendors with defined purity (≥95%) and transparent pricing (e.g., 250 mg for $175 from AKSci, USA stock) . This contrasts with regioisomeric alternatives that often require custom synthesis enquiries, introducing weeks of delay.

Safety-Compliant Laboratory Protocols Requiring Complete GHS Documentation

Laboratories operating under strict chemical safety management systems can rely on the publicly available, comprehensive SDS for 3-nitro-4-(phenylthio)benzoic acid (GHS Hazard Statements: H302, H315, H319, H335; Signal word: Warning), which satisfies institutional risk assessment requirements . This documentation advantage may accelerate institutional approval compared to less well-characterized analogs.

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